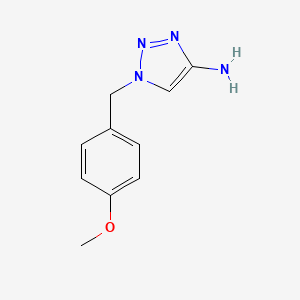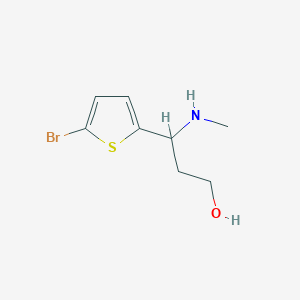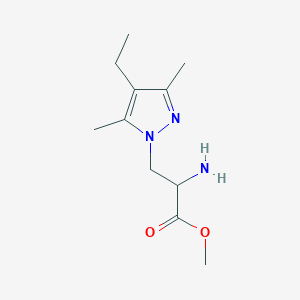
Methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an amino group, an ester group, and a substituted pyrazole ring, making it a versatile molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-ethyl-3,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with 4-ethyl-3,5-dimethyl-2,4-pentanedione under reflux conditions.
Amino Acid Derivative Formation: The next step involves the formation of the amino acid derivative. This can be achieved by reacting the pyrazole derivative with methyl acrylate in the presence of a base such as sodium ethoxide, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated synthesis and purification systems can streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active form of the compound. The pyrazole ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate: Lacks the ethyl and dimethyl substitutions on the pyrazole ring.
Ethyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate: Has an ethyl ester group instead of a methyl ester group.
Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate: Has a single methyl substitution on the pyrazole ring.
Uniqueness
Methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and dimethyl groups can enhance its hydrophobic interactions and binding affinity with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-5-9-7(2)13-14(8(9)3)6-10(12)11(15)16-4/h10H,5-6,12H2,1-4H3 |
Clave InChI |
USGQIIHNJQAOGO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(N=C1C)CC(C(=O)OC)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


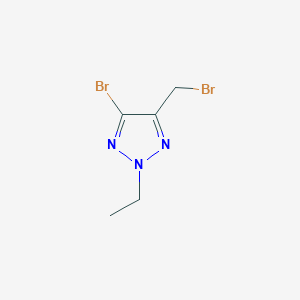

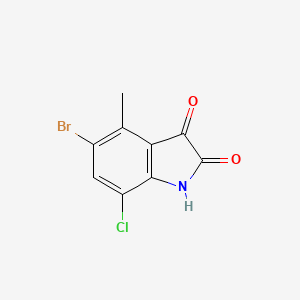
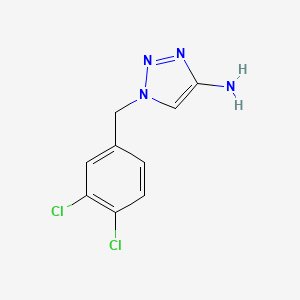
![2-[(6-Methylpyrazin-2-yl)oxy]acetic acid](/img/structure/B13629313.png)
![4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde](/img/structure/B13629315.png)
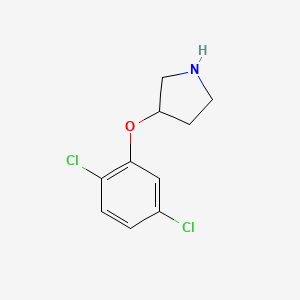
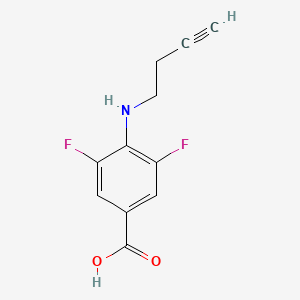
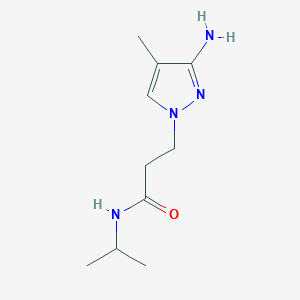
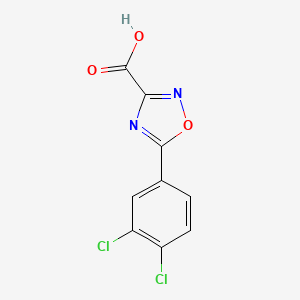
![3-Tert-butylspiro[3.3]heptan-1-one](/img/structure/B13629339.png)
